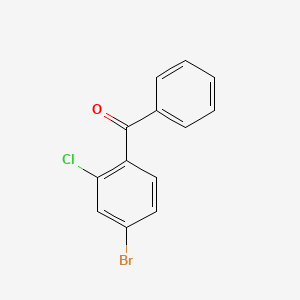
(4-Bromo-2-chlorophenyl)-phenylmethanone
Description
(4-Bromo-2-chlorophenyl)-phenylmethanone is a diaryl ketone featuring a phenyl group attached to a methanone moiety substituted with bromine and chlorine at the 4- and 2-positions, respectively. For example, 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol () is synthesized from 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine, suggesting that similar strategies could apply. The compound’s structural and electronic properties are influenced by the electron-withdrawing halogens, which may modulate reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C13H8BrClO |
|---|---|
Molecular Weight |
295.56 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrClO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
JTXVSBRMIGHGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Substitution Patterns
- Halogen Position and Type: The substitution pattern of halogens significantly impacts electronic properties. In 1-(4-Bromo-2-Chlorophenyl)Ethanone (), the ketone is at the 1-position (acetophenone derivative), whereas in the target compound, the ketone bridges two aromatic rings. This positional difference may influence conjugation and steric effects.
- Functional Group Variations: The amino group in (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone () introduces hydrogen-bonding capability, enhancing solubility in polar solvents like DMSO and methanol compared to non-functionalized analogs.
Physical and Chemical Properties
Table 2: Comparative Physical Properties
- Crystallographic Data: High-precision crystal structures (e.g., R factor = 0.028–0.032 in and ) highlight the planar geometry of the aromatic rings and ketone group. Halogen substitution can induce torsional angles, affecting packing efficiency and melting points. The methanone group’s carbonyl bond length (~1.21 Å, typical for ketones) is consistent across analogs but may vary slightly with substituent electronegativity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


